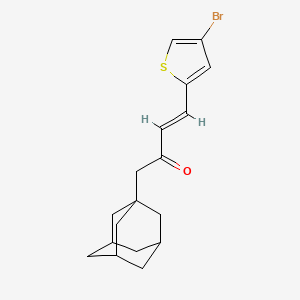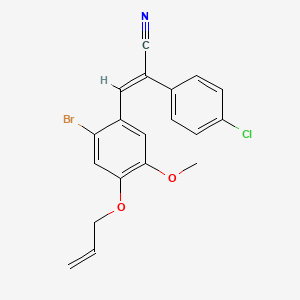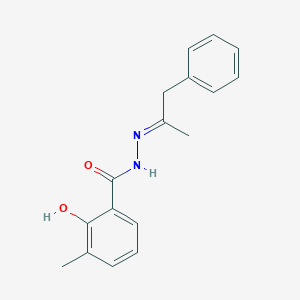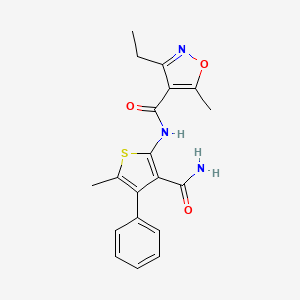
(E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE
Overview
Description
(E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE is a synthetic organic compound characterized by the presence of an adamantyl group, a bromothienyl group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Bromothienyl Group: The bromothienyl group is usually introduced via a bromination reaction of a thienyl precursor using bromine or other brominating agents.
Formation of the Butenone Moiety: The butenone moiety can be synthesized through a condensation reaction involving an appropriate aldehyde and ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in the bromothienyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
(E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the bromothienyl group can participate in various binding interactions. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
1-ADAMANTYL-4-THIENYL-BUTEN-2-ONE: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-ADAMANTYL-4-BROMO-BUTEN-2-ONE: Lacks the thienyl group, affecting its chemical properties and applications.
4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE: Lacks the adamantyl group, leading to reduced structural stability and different reactivity.
Uniqueness
(E)-1-(1-ADAMANTYL)-4-(4-BROMO-2-THIENYL)-3-BUTEN-2-ONE is unique due to the combination of the adamantyl, bromothienyl, and butenone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-4-(4-bromothiophen-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrOS/c19-15-6-17(21-11-15)2-1-16(20)10-18-7-12-3-13(8-18)5-14(4-12)9-18/h1-2,6,11-14H,3-5,7-10H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSGLYVKONRJLE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C=CC4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)/C=C/C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4759220.png)
![3-({3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B4759232.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4759252.png)
![3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4759269.png)
![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide](/img/structure/B4759278.png)

![ETHYL 2-({2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4759297.png)
![2-(2,5-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4759303.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4759310.png)
![8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4759312.png)
![N-(4-fluorophenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B4759324.png)
